1-(Difluoromethyl)-4-iodonaphthalene
Description
Significance of Naphthalene (B1677914) Derivatives as Core Structures in Chemical Synthesis
Naphthalene derivatives are a significant class of organic compounds that serve as fundamental building blocks in chemical synthesis. nbinno.com The fused two-ring system of naphthalene provides a rigid and planar scaffold that can be chemically modified to create a diverse range of molecules with specific properties. nbinno.comnbinno.com This versatility has made naphthalene derivatives indispensable as starting materials or key intermediates in the synthesis of dyes, pigments, polymers, and biologically active compounds. nbinno.comijrpr.comwikipedia.org Their aromatic nature allows them to readily participate in electrophilic aromatic substitution reactions, providing a gateway for the introduction of various functional groups. nbinno.com The ability to create complex molecular architectures with high precision is a key reason for their widespread use in fine chemical synthesis. nbinno.com
Strategic Importance of Difluoromethyl and Iodo Functionalities in Molecular Design
The introduction of specific functional groups onto the naphthalene core can dramatically alter its physical, chemical, and biological properties. Among the vast array of possible substituents, the difluoromethyl (CHF2) group and the iodo (I) group hold particular strategic importance in modern molecular design. The compound 1-(Difluoromethyl)-4-iodonaphthalene incorporates both of these valuable functionalities, making it a highly useful intermediate for the synthesis of advanced organic molecules.
Role of the Difluoromethyl Group in Tailoring Molecular Properties for Synthetic Applications
The difluoromethyl group has garnered considerable attention in medicinal and organic chemistry due to its unique electronic properties. researchgate.netnih.gov It is often employed as a bioisostere for hydroxyl, thiol, or amine groups, as it can act as a lipophilic hydrogen bond donor, potentially enhancing binding affinity and selectivity to biological targets. researchgate.netacs.orgnih.gov The incorporation of a difluoromethyl group can also improve a molecule's metabolic stability and membrane permeability, which are crucial parameters in drug design. nih.govmdpi.comnih.gov Its strong electron-withdrawing nature can significantly influence the electronic properties of the naphthalene ring, thereby affecting its reactivity and the properties of the final compound. mdpi.com
Utility of the Iodo Group as a Versatile Synthetic Handle in Organic Transformations
The iodo group is an exceptionally versatile functional group in organic synthesis, primarily due to the reactivity of the carbon-iodine (C-I) bond. This bond is the weakest among the carbon-halogen bonds, making iodo-substituted compounds excellent substrates for a variety of cross-coupling reactions. calibrechem.com These reactions, such as the Suzuki, Heck, Sonogashira, and Stille couplings, are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. calibrechem.comscispace.comchemicalbook.com The ability to participate in these transformations allows for the late-stage functionalization of complex molecules, providing a modular approach to the synthesis of diverse libraries of compounds. calibrechem.com Furthermore, iodoarenes can be converted into other functional groups, further expanding their synthetic utility. researchgate.net
Overview of Current Challenges in Selective Naphthalene Functionalization
Despite the importance of naphthalene derivatives, the selective functionalization of the naphthalene ring presents significant challenges. researchgate.net The presence of two fused aromatic rings with multiple non-equivalent positions makes achieving high regioselectivity in substitution reactions difficult. researchgate.netresearchgate.net Traditional electrophilic aromatic substitution reactions often yield mixtures of isomers, which can be challenging to separate. researchgate.netresearchgate.net Modern synthetic methods, including directed C-H activation, have been developed to address these challenges and provide more precise control over the position of functionalization. nih.govthieme-connect.com However, the development of efficient and selective methods for the synthesis of polysubstituted naphthalenes remains an active area of research in organic chemistry. researchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C11H7F2I |
|---|---|
Molecular Weight |
304.07 g/mol |
IUPAC Name |
1-(difluoromethyl)-4-iodonaphthalene |
InChI |
InChI=1S/C11H7F2I/c12-11(13)9-5-6-10(14)8-4-2-1-3-7(8)9/h1-6,11H |
InChI Key |
GWIMJAFTUMINTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2I)C(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 1 Difluoromethyl 4 Iodonaphthalene and Analogous Structures
Strategies for the Introduction of the Difluoromethyl Group onto Naphthalene (B1677914) Systems
The direct installation of a difluoromethyl group onto a naphthalene core represents an efficient and atom-economical approach. Methodologies have evolved to include radical processes, photocatalysis, and the use of hypervalent iodine reagents, each offering distinct advantages in terms of reactivity, selectivity, and substrate scope.
Direct C-H difluoromethylation obviates the need for pre-functionalization of the naphthalene substrate, streamlining the synthetic sequence. nih.gov These methods typically involve the generation of a highly reactive difluoromethyl radical (•CF₂H) that can directly attack the electron-rich naphthalene ring.
Radical-based difluoromethylation is a powerful strategy for functionalizing heteroaromatic and aromatic compounds. nih.govrsc.org A key reagent in this field is zinc difluoromethanesulfinate, Zn(SO₂CF₂H)₂ (DFMS), developed by Baran and coworkers. cas.cnnih.gov This stable, easy-to-handle solid serves as an effective precursor for the •CF₂H radical. sigmaaldrich.com The reaction is typically initiated by an oxidant, such as tert-butyl hydroperoxide (TBHP), which facilitates the release of the difluoromethyl radical. cas.cnnih.gov This radical can then engage in the direct functionalization of aromatic systems like naphthalene. The regiochemistry of the addition can be a challenge in radical reactions, but it offers a direct route for C-H functionalization. sigmaaldrich.com
Table 1: Reagents for Radical Difluoromethylation
| Reagent Name | Chemical Formula | Common Abbreviation | Initiator/Conditions | Reference |
|---|---|---|---|---|
| Zinc difluoromethanesulfinate | Zn(SO₂CF₂H)₂ | DFMS | tert-butyl hydroperoxide (TBHP) | cas.cnnih.gov |
Visible-light photocatalysis has emerged as a mild and environmentally benign method for generating radicals under ambient conditions. nih.govmdpi.comsemanticscholar.org In this approach, a photocatalyst, upon absorbing visible light, can initiate a single-electron transfer (SET) process to generate a difluoromethyl radical from a suitable precursor. cas.cnmdpi.com This method has been successfully applied to the C-H difluoromethylation of various heterocycles and aromatic compounds. nih.govmdpi.com For instance, photocatalysts like fac-Ir(ppy)₃ can be used to generate the •CF₂H radical from precursors such as HCF₂SO₂Cl. cas.cn Organic photoredox catalysts have also been employed, using molecular oxygen as a green oxidant, which further enhances the sustainability of the process. nih.gov This technique is particularly valuable for late-stage functionalization in drug discovery due to its mild conditions and broad functional group tolerance. nih.govmdpi.com
Table 2: Examples of Photocatalytic Systems for Difluoromethylation
| Photocatalyst | CF₂H Source | Oxidant/Conditions | Substrate Type | Reference |
|---|---|---|---|---|
| fac-[Ir(ppy)₃] | BrCF₂CO₂Et | Visible light | Heteroarenes | mdpi.com |
Hypervalent iodine(III) reagents are versatile compounds used in a wide array of oxidative transformations, acting as environmentally friendly alternatives to heavy metal oxidants. nih.govacs.orgarkat-usa.org These reagents can participate in both ionic and radical pathways. nih.gov In the context of C-H functionalization, they can facilitate cross-dehydrogenative coupling reactions. For example, the reaction of naphthalene with another arene in the presence of PhI(OCOCF₃)₂ can lead to cross-coupling products via a single-electron transfer (SET) mechanism, forming an arene radical cation intermediate. nih.gov Specific hypervalent iodine reagents designed for fluoralkylation, such as those developed by Togni and others, can generate electrophilic or radical CF₂H sources under appropriate conditions, enabling direct C-H functionalization. nih.govacs.org
Transition metal catalysis provides a robust and often highly selective platform for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net These methods have been extensively developed for incorporating fluorinated groups into organic molecules. cas.cn
Copper-catalyzed reactions are particularly prominent in fluoroalkylation chemistry due to the favorable economics and unique reactivity of copper. nih.gov A common strategy involves the cross-coupling of an aryl halide, such as an iodo-naphthalene, with a difluoromethyl source. acs.org One methodology involves the reaction of aryl iodides with α-silyldifluoroacetates using a copper catalyst, followed by hydrolysis and decarboxylation to yield the difluoromethyl arene. acs.org
Another approach utilizes (difluoromethyl)zinc reagents in the presence of a copper catalyst to couple with aryl iodides. acs.org This process can proceed efficiently without the need for additional ligands for the copper catalyst. acs.org The reaction is believed to involve the formation of a difluoromethylcopper(I) intermediate, which then participates in the cross-coupling cycle. nih.govacs.org These copper-catalyzed methods are effective for aryl iodides bearing electron-withdrawing groups and represent a key strategy for the synthesis of compounds like 1-(difluoromethyl)-4-iodonaphthalene, where an iodo-substituted naphthalene precursor would be used. cas.cnacs.org
Table 3: Overview of Copper-Catalyzed Difluoromethylation of Aryl Iodides
| CF₂H Source | Catalyst System | Key Features | Reference |
|---|---|---|---|
| α-Silyldifluoroacetates | Copper(I) salt | Two-step sequence (coupling then decarboxylation) | acs.org |
| (Difluoromethyl)zinc reagent | Copper(I) salt | Ligand/activator-free operation | acs.org |
Transition Metal-Catalyzed Difluoromethylation
Palladium-Catalyzed Difluoromethylation of Aryl Iodides and Boronic Acids
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and they have been successfully applied to the difluoromethylation of aryl compounds. This approach allows for the formation of a carbon-carbon bond between an aromatic ring and the difluoromethyl group.
One notable method involves the palladium-catalyzed difluoroalkylation of aryl boronic acids. nih.gov This reaction utilizes reagents such as bromodifluoromethylphosphonate and bromodifluoroacetate to introduce the functionalized difluoromethyl group onto the aromatic ring. nih.gov Mechanistic studies suggest that a single electron transfer (SET) pathway may be involved in the catalytic cycle. nih.gov
Another strategy employs the ex-situ generation of difluoroiodomethane (B73695) (DFIM), which is then used in a palladium-catalyzed difluoromethylation of aryl boronic acids and their ester derivatives. nih.gov This method is advantageous as it allows for the use of near stoichiometric amounts of the difluoromethylating agent. nih.gov The reaction conditions are generally mild, and the process has been adapted for deuterium (B1214612) incorporation. nih.gov
The following table summarizes representative examples of palladium-catalyzed difluoromethylation of aryl boronic acids and their derivatives.
| Aryl Boronic Acid/Derivative | Difluoromethylating Agent | Catalyst System | Yield (%) |
| 4-Methoxyphenylboronic acid | ICF₂H (ex-situ) | Pd(OAc)₂ / P(o-tol)₃ | 85 |
| 4-Chlorophenylboronic acid | ICF₂H (ex-situ) | Pd(OAc)₂ / P(o-tol)₃ | 78 |
| Naphthalene-2-boronic acid | BrCF₂PO(OEt)₂ | Pd(PPh₃)₄ | 72 |
| 3-Cyanophenylboronic acid | BrCF₂CO₂Et | PdCl₂(dppf) | 65 |
Nucleophilic Difluoromethylation via Difluorocarbene Precursors
Nucleophilic difluoromethylation often proceeds through the in-situ generation of difluorocarbene (:CF₂), a highly reactive intermediate. cas.cn This species can then be trapped by various nucleophiles, including phenols, thiophenols, and carbanions, to introduce the difluoromethyl group. cas.cncas.cn
A common precursor for difluorocarbene is chlorodifluoromethane (B1668795) (CHClF₂). cas.cn Other reagents, such as sodium chlorodifluoroacetate (ClCF₂COONa) and diethyl bromodifluoromethylphosphonate, have also been employed. cas.cncas.cn The latter is particularly efficient and environmentally benign, undergoing facile P-C bond cleavage upon basic hydrolysis to generate the difluorocarbene intermediate. cas.cn The choice of precursor and reaction conditions can be critical, as the generation of difluorocarbene can sometimes require harsh conditions. researchgate.net
The reactivity of the nucleophile is a key factor in the success of these reactions. While phenols are readily difluoromethylated, aliphatic alcohols can be more challenging. cas.cn Carbon nucleophiles generally exhibit lower reactivity compared to heteroatom nucleophiles. cas.cn
| Nucleophile | Difluorocarbene Precursor | Base | Yield (%) |
| Phenol | CHClF₂ | NaOH | High |
| 4-Bromothiophenol | ClCF₂COONa | K₂CO₃ | 80 |
| N-(5-bromopyridin-2-yl)acetamide | ClCF₂COONa | N/A | 85 |
| Diethyl phosphite (B83602) | (EtO)₂P(O)CF₂Br | K₂CO₃/H₂O | 92 |
Halogen Exchange Reactions for Difluoromethyl Group Introduction
Halogen exchange (HALEX) reactions provide another avenue for the synthesis of difluoromethylated compounds. researchgate.net These reactions typically involve the replacement of a halogen atom, such as chlorine or bromine, with fluorine. The Swarts reaction, which utilizes inorganic fluorides like AgF, Hg₂F₂, or SbF₃, is a classic example of this type of transformation. organicmystery.com
This approach is particularly useful for the synthesis of polyfluorinated aromatic compounds from their perhalogenated precursors. google.comgoogle.com The reaction conditions can be tailored to control the extent of fluorination. Catalytic systems, such as those employing aminophosphonium salts, have been developed to facilitate these reactions under milder conditions. google.com While often used for introducing multiple fluorine atoms, selective halogen exchange can be a viable strategy for creating the difluoromethyl group from a suitable dichloromethyl or dibromomethyl precursor.
Strategies for the Introduction of the Iodo Group onto Naphthalene Systems
The introduction of an iodine atom onto a naphthalene ring is a crucial step in the synthesis of this compound. Electrophilic aromatic iodination is the most common and effective method for this transformation.
Electrophilic Aromatic Iodination Methods
Electrophilic iodination involves the reaction of an electron-rich aromatic system, such as naphthalene, with an electrophilic iodine source. The regioselectivity of the reaction is governed by the electronic and steric properties of the naphthalene ring and any existing substituents.
Molecular iodine (I₂) itself is not sufficiently electrophilic to iodinate aromatic rings efficiently. acs.org Therefore, it is typically used in conjunction with an oxidizing agent to generate a more potent electrophilic iodine species, such as the iodonium (B1229267) ion (I⁺). researchgate.netmdpi.com
A variety of oxidants can be employed, including nitric acid, iodic acid, and hydrogen peroxide. researchgate.netmdpi.com The reaction medium often consists of acetic acid or a mixture of acetic acid and water. researchgate.net Catalysts, such as silver salts (e.g., silver mesylate), can also be used to activate molecular iodine towards electrophilic attack. acs.org This method offers a practical approach for the iodination of a range of aromatic compounds. acs.org
| Aromatic Substrate | Iodinating System | Solvent | Yield (%) |
| Naphthalene | I₂ / NaIO₃ / H₂SO₄ | aq. AcOH | Good |
| Anisole | I₂ / H₂O₂ | AcOH | High |
| Toluene | I₂ / AgNO₃ | CH₂Cl₂ | 80 |
N-Iodosuccinimide (NIS) is a widely used and convenient reagent for the electrophilic iodination of aromatic compounds. organic-chemistry.orgwikipedia.org It serves as a source of electrophilic iodine and is often employed in the presence of an acid catalyst to enhance its reactivity, particularly for less activated or deactivated aromatic systems. organic-chemistry.orgresearchgate.net
For electron-rich substrates, the reaction can sometimes proceed without a catalyst. researchgate.net However, for many aromatic compounds, including naphthalenes, catalytic amounts of acids like trifluoroacetic acid or sulfuric acid are beneficial. organic-chemistry.orgresearchgate.net The choice of solvent can also influence the outcome of the reaction, with acetonitrile (B52724) and dichloromethane (B109758) being commonly used. researchgate.netscirp.org NIS offers a milder alternative to some of the harsher iodination methods and generally provides good yields and regioselectivity. organic-chemistry.org
| Aromatic Substrate | Catalyst | Solvent | Yield (%) |
| Methoxybenzene | Trifluoroacetic acid (cat.) | Acetonitrile | High |
| Naphthalene | Trifluoroacetic acid (cat.) | Acetonitrile | Good |
| Aniline | None | DMF | 85 |
| Deactivated Arenes | Trifluoromethanesulfonic acid | Neat | Good |
Metal-Catalyzed Iodination
To overcome the challenges of regioselectivity in direct electrophilic iodination, metal-catalyzed C-H iodination has emerged as a powerful alternative. These methods often employ directing groups to achieve high regioselectivity.
Copper catalysis offers a promising route for the regioselective iodination of naphthalene derivatives, often through the use of a directing group. A notable example is the copper-catalyzed remote C-H functionalization of N-substituted 1-naphthylamides. By employing a picolinamide (B142947) directing group, it is possible to achieve selective iodination at the C4 position. researchgate.net This strategy involves the coordination of the copper catalyst to the directing group, which then facilitates the C-H activation and subsequent iodination at the desired position. This approach could potentially be adapted for the synthesis of this compound by introducing a suitable directing group at a position that would favor iodination at C4. Furthermore, copper-catalyzed nitration of electron-deficient BN-naphthalene has been reported, indicating that copper catalysts can be effective for the functionalization of electron-poor aromatic systems. rsc.orgresearchgate.net
Table 2: Examples of Copper-Catalyzed C-H Functionalization of Naphthalene Derivatives
| Substrate | Catalyst | Reagent | Position of Functionalization | Reference |
| N-Aryl-1-naphthylamide | Cu(OAc)₂ | I₂ | C4 | researchgate.net |
| 1,8-Dihalo-BN-naphthalene | Cu catalyst | t-BuONO | Regioselective nitration | rsc.orgresearchgate.net |
Palladium catalysis is a cornerstone of modern organic synthesis, particularly for C-H functionalization reactions. While palladium-catalyzed C-H arylation of naphthalenes is well-established, direct C-H iodination is less common but feasible. The use of a directing group is typically necessary to achieve high regioselectivity. For example, palladium-catalyzed C-H iodination of unactivated alkenes has been demonstrated using a picolinamide directing group. arkat-usa.org This principle can be extended to naphthalene systems. By installing a directing group at the C1 position, it may be possible to direct palladium-catalyzed iodination to the C8 (peri) position.
Decarboxylative Iodination Approaches
Decarboxylative iodination presents an alternative strategy for the introduction of an iodine atom at a specific position on the naphthalene ring. This method involves the synthesis of a naphthalenecarboxylic acid precursor, where the carboxylic acid group is then replaced by an iodine atom. This approach is particularly advantageous for controlling regioselectivity, as the position of iodination is predetermined by the position of the carboxyl group.
Visible-light-induced decarboxylative iodination of aromatic carboxylic acids has been shown to be effective for a wide range of substrates, including those with electron-withdrawing groups. organic-chemistry.org This method offers mild reaction conditions and good functional group tolerance. A transition-metal-free decarboxylative iodination of (hetero)aromatic carboxylic acids using molecular iodine has also been reported, providing a cost-effective and environmentally friendly option. nih.govnih.gov To synthesize this compound via this route, one would first need to prepare 1-(difluoromethyl)naphthalene-4-carboxylic acid.
Table 3: Overview of Decarboxylative Iodination Methods
| Method | Catalyst/Reagent | Key Features | Reference |
| Visible-Light-Induced | Ir photocatalyst, I₂ | Mild conditions, broad substrate scope | organic-chemistry.org |
| Transition-Metal-Free | K₃PO₄, I₂ | Cost-effective, environmentally friendly | nih.govnih.govresearchgate.net |
Electrochemical Iodination Methods
Electrochemical synthesis is gaining prominence as a green and sustainable method for organic transformations. Electrochemical iodination of aromatic compounds offers an alternative to traditional methods that often require harsh oxidants. The in-situ generation of the iodinating agent from a simple iodide source, such as tetra-n-butylammonium iodide (Bu₄NI), avoids the handling of hazardous reagents. researchgate.net
The electrochemical iodination of electron-deficient arenes has been successfully demonstrated. researchgate.net This method is particularly relevant for the synthesis of this compound, given the electron-withdrawing nature of the difluoromethyl group. The regioselectivity of electrochemical iodination can be influenced by the reaction conditions, including the solvent and supporting electrolyte. This approach represents a modern and environmentally conscious route to iodinated naphthalene derivatives. mdpi.comresearchgate.net
Iodination via Diazotization-Iodination Sequence
A classic and reliable method for the introduction of an iodine atom onto an aromatic ring is the Sandmeyer reaction, which proceeds through a diazotization-iodination sequence. This method is particularly useful for introducing iodine at a specific position on the naphthalene ring, dictated by the location of a precursor amino group.
The synthesis of this compound via this route would commence with a suitable precursor, such as 4-amino-1-(difluoromethyl)naphthalene. The amino group is first converted to a diazonium salt by treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like sulfuric acid. The resulting diazonium salt is then treated with an iodide salt, such as potassium iodide, to yield the desired this compound. This reaction is generally effective for a wide range of aromatic amines, including those bearing electron-withdrawing groups. researchgate.net
The general applicability of this method to aromatic amines with either electron-donating or electron-withdrawing substituents suggests its feasibility for the synthesis of the target compound. researchgate.net
Table 1: General Conditions for Diazotization-Iodination of Aromatic Amines
| Step | Reagents | Typical Conditions |
| Diazotization | Aromatic Amine, Sodium Nitrite, Strong Acid (e.g., H₂SO₄) | 0-5 °C |
| Iodination | Aryl Diazonium Salt, Potassium Iodide | Room Temperature to mild heating |
Convergent and Divergent Synthetic Approaches for this compound
The synthesis of this compound can be designed using both convergent and divergent strategies. A convergent approach would involve the synthesis of two or more fragments that are then combined to form the final product. In contrast, a divergent approach would start with a common intermediate that is then elaborated into a variety of related products.
Sequential Introduction of Difluoromethyl and Iodo Groups
A straightforward approach to this compound involves the sequential introduction of the difluoromethyl and iodo groups onto a naphthalene scaffold. This can be achieved in two different orders.
Route A: Iodination followed by Difluoromethylation
This strategy begins with the commercially available 1-iodonaphthalene. The difluoromethyl group can then be introduced via a cross-coupling reaction. Palladium- or copper-catalyzed difluoromethylation reactions of aryl halides are well-established methods. For instance, the use of a difluoromethylating agent in the presence of a suitable catalyst and ligand could achieve the desired transformation.
Route B: Difluoromethylation followed by Iodination
Alternatively, the synthesis can start with 1-(difluoromethyl)naphthalene (B1313684). The subsequent introduction of the iodine atom at the 4-position would likely proceed via an electrophilic aromatic substitution reaction. The regioselectivity of this iodination would be governed by the directing effect of the difluoromethyl group. As the difluoromethyl group is electron-withdrawing, it is expected to be a meta-director. However, in the context of the naphthalene ring system, the directing effects can be more complex. Electrophilic substitution on 1-substituted naphthalenes generally favors the 4-position. Therefore, direct iodination of 1-(difluoromethyl)naphthalene could potentially yield the desired this compound. Reagents for electrophilic iodination include iodine in the presence of an oxidizing agent or N-iodosuccinimide. d-nb.infoacs.org
Table 2: Comparison of Sequential Synthetic Routes
| Route | Starting Material | Key Transformation | Potential Advantages | Potential Challenges |
| A | 1-Iodonaphthalene | Cross-coupling difluoromethylation | Readily available starting material. | Optimization of coupling conditions may be required. |
| B | 1-(Difluoromethyl)naphthalene | Electrophilic Iodination | Direct functionalization of the difluoromethylated core. | Control of regioselectivity during iodination. |
Tandem and One-Pot Synthetic Protocols
Tandem and one-pot reactions offer significant advantages in terms of efficiency and sustainability by minimizing intermediate purification steps. While a specific tandem or one-pot protocol for the synthesis of this compound is not readily found in the literature, the development of such a process is conceptually feasible.
For instance, a one-pot process could be envisioned where an appropriately substituted naphthalene precursor undergoes a sequence of reactions, such as a directed C-H functionalization followed by trapping with both a difluoromethylating and an iodinating agent. The development of such a protocol would require careful selection of mutually compatible reagents and reaction conditions.
The synthesis of substituted naphthalenes via tandem reactions, such as the TfOH-promoted directed-aldol and Friedel-Crafts reactions to form 1,3-disubstituted naphthalenes, demonstrates the potential for creating complex naphthalene systems in a single pot. nih.gov Similarly, palladium-catalyzed tandem Heck/Suzuki coupling reactions have been used for the dearomative 1,4-difunctionalization of naphthalenes. nih.gov These examples provide a conceptual framework for the potential design of a one-pot synthesis of this compound.
Skeletal Editing as a Pathway to Difluoromethylated Naphthalenes
Skeletal editing has emerged as a powerful strategy for the modification of molecular scaffolds. researchgate.net This approach allows for the insertion, deletion, or swapping of atoms within a ring system, providing access to novel structures that might be difficult to obtain through traditional synthetic methods. researchgate.netbioascent.com
A relevant example of skeletal editing for the synthesis of difluoromethylated naphthalenes is the ring expansion of indenes. For instance, a reactive difluorodiazo hypervalent iodine(III) reagent has been shown to facilitate the ring expansion of indene (B144670) to provide 2-(difluoromethyl)naphthalene (B2912400) derivatives under mild, transition-metal-free conditions. rsc.org This method offers a novel and efficient route to difluoromethylated naphthalene cores.
While this specific example yields the 2-substituted isomer, the principles of skeletal editing could potentially be adapted to generate 1-substituted difluoromethylated naphthalenes. The resulting difluoromethylnaphthalene could then be subjected to a subsequent iodination step as described in section 2.3.1. This approach represents a more advanced and less conventional pathway to the target molecule and its analogs. The broad applicability of skeletal editing is highlighted by its use in diversifying complex molecules, which can significantly shorten synthetic routes compared to traditional de novo synthesis. bioascent.com
Advanced Spectroscopic Characterization and Structure Elucidation of 1 Difluoromethyl 4 Iodonaphthalene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Assignment
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment, connectivity, and spatial arrangement of atoms.
The ¹H NMR spectrum of 1-(Difluoromethyl)-4-iodonaphthalene is expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) ring and the single proton of the difluoromethyl group.
Aromatic Region: The six protons on the naphthalene ring would appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The substitution pattern (iodo group at C4 and difluoromethyl group at C1) breaks the symmetry of the naphthalene core, leading to six unique signals. The protons H-2 and H-3 would likely show doublet or doublet of doublets splitting patterns due to coupling with each other. The protons on the unsubstituted ring (H-5, H-6, H-7, H-8) would also exhibit complex splitting patterns (multiplets) due to mutual coupling.
Aliphatic Region: The proton of the difluoromethyl group (-CHF₂) is expected to appear as a triplet in the upfield region, typically around δ 6.5-7.5 ppm. The triplet multiplicity arises from the coupling to the two equivalent fluorine atoms (according to the n+1 rule for I=1/2 nuclei). The coupling constant, denoted as JHF, would be large, characteristically around 50-60 Hz.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| -CHF₂ | 6.5 - 7.5 | t | JHF ≈ 50-60 |
The ¹³C NMR spectrum will display signals for each of the 11 unique carbon atoms in the molecule.
The carbon of the difluoromethyl group (-C HF₂) will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF), with a characteristically large coupling constant (approx. 230-250 Hz).
The ten carbons of the naphthalene ring will resonate in the aromatic region (δ 120-140 ppm). The carbons directly attached to the substituents (C-1 and C-4) will show distinct chemical shifts. C-1, attached to the electron-withdrawing difluoromethyl group, will be shifted downfield. C-4, bonded to the iodine atom, will be shifted significantly upfield due to the heavy atom effect.
Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be used to differentiate between the types of carbon atoms. A DEPT-135 experiment would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. For this molecule, it would confirm the presence of the CH carbons in the aromatic ring and the single CH of the difluoromethyl group. Quaternary carbons (like C-1, C-4, and the bridgehead carbons C-4a and C-8a) would be absent in DEPT spectra but present in the broadband-decoupled ¹³C NMR spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Carbon Type (from DEPT) |
|---|---|---|---|
| -C HF₂ | 110 - 120 | t | CH |
| Aromatic CH | 120 - 135 | s | CH |
| Aromatic C (quaternary) | 130 - 145 | s or t (for C-1) | C |
¹⁹F NMR is highly sensitive and provides direct information about the fluorine-containing functional group. For this compound, the spectrum is expected to show a single signal for the two equivalent fluorine atoms of the -CHF₂ group. This signal would appear as a doublet due to coupling with the single adjacent proton (JHF), with a coupling constant identical to that observed in the ¹H NMR spectrum (around 50-60 Hz). The chemical shift would be in the typical range for difluoromethyl groups, approximately -90 to -130 ppm relative to a CFCl₃ standard.
2D NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between nuclei.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would show correlations between directly bonded protons and carbons. It would definitively link the proton signal of the -CHF₂ group to its corresponding carbon signal and each aromatic proton to its attached carbon.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would show correlations between adjacent aromatic protons (e.g., H-2 with H-3, H-5 with H-6, etc.), helping to trace the connectivity around the naphthalene rings.
HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (typically 2-3 bonds) correlations between protons and carbons. Key correlations would include the proton of the -CHF₂ group to the aromatic C-1, C-2, and C-8a, confirming the attachment point of the difluoromethyl group. Aromatic protons would show correlations to neighboring carbons, helping to assign the quaternary carbon signals.
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation analysis. The molecular formula of this compound is C₁₁H₇F₂I, with a calculated molecular weight of approximately 304.07 g/mol .
Molecular Ion Peak: The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 304.
Isotope Pattern: The presence of iodine (¹²⁷I is 100% abundant) would give a characteristic M⁺ peak.
Fragmentation: The molecular ion is energetically unstable and can break into smaller, charged fragments. chemicalbook.com Key fragmentation pathways would likely involve:
Loss of an iodine radical (I•), leading to a significant peak at m/z = 177 (M - 127). This fragment corresponds to the [C₁₁H₇F₂]⁺ cation.
Loss of the difluoromethyl radical (•CHF₂), resulting in a peak at m/z = 253 (M - 51), corresponding to the [C₁₀H₇I]⁺ cation.
Cleavage of the naphthalene ring system could lead to smaller aromatic fragments.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Assignment |
|---|---|
| 304 | [M]⁺ (Molecular Ion) |
| 253 | [M - CHF₂]⁺ |
| 177 | [M - I]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the types of chemical bonds (functional groups) present in a molecule based on their absorption of infrared radiation. nist.gov The spectrum of this compound would be dominated by absorptions corresponding to C-H, C-F, and C=C bonds.
C-H Stretching: Aromatic C-H stretching vibrations would appear as a group of sharp peaks just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹). The C-H stretch of the difluoromethyl group would be observed around 2900-3000 cm⁻¹.
C=C Stretching: Aromatic ring C=C stretching vibrations would result in several medium to strong absorptions in the 1450-1600 cm⁻¹ region.
C-F Stretching: The C-F bonds of the difluoromethyl group would produce very strong and characteristic absorption bands in the fingerprint region, typically between 1100 and 1350 cm⁻¹.
C-I Stretching: The C-I bond stretch would appear at a lower frequency, typically in the far-infrared region around 500-600 cm⁻¹, due to the heavy mass of the iodine atom.
C-H Bending: Out-of-plane C-H bending vibrations for the substituted naphthalene ring would appear in the 700-900 cm⁻¹ region, which can sometimes provide information about the substitution pattern.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Predicted Assignment | Intensity |
|---|---|---|
| 3050 - 3100 | Aromatic C-H Stretch | Medium |
| 2900 - 3000 | Aliphatic C-H Stretch (-CHF₂) | Medium |
| 1450 - 1600 | Aromatic C=C Stretch | Medium-Strong |
| 1100 - 1350 | C-F Stretch | Strong |
| 700 - 900 | Aromatic C-H Bend (out-of-plane) | Strong |
X-ray Diffraction Crystallography for Solid-State Structural Analysis
A typical single-crystal XRD analysis involves irradiating a high-quality crystal of the target compound with a monochromatic X-ray beam. The electrons of the atoms within the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted beams, a detailed three-dimensional electron density map of the molecule can be constructed. From this map, the precise coordinates of each atom in the crystal's unit cell can be determined.
Should an X-ray crystallographic study of this compound be conducted, it would provide definitive data on several key structural parameters. The resulting crystallographic data would be presented in a standardized format, as exemplified in the hypothetical data tables below.
Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for this compound.
| Parameter | Value |
| Empirical formula | C₁₁H₇F₂I |
| Formula weight | 304.08 g/mol |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | Value Å |
| b | Value Å |
| c | Value Å |
| α | 90° |
| β | Value ° |
| γ | 90° |
| Volume | Value ų |
| Z | 4 |
| Density (calculated) | Value Mg/m³ |
| Absorption coefficient | Value mm⁻¹ |
| F(000) | Value |
| Crystal size | Value x Value x Value mm³ |
| Theta range for data collection | Value to Value ° |
| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |
| Reflections collected | Value |
| Independent reflections | Value [R(int) = Value] |
| Completeness to theta = Value° | Value % |
| Absorption correction | Semi-empirical from equivalents |
| Max. and min. transmission | Value and Value |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | Value / Value / Value |
| Goodness-of-fit on F² | Value |
| Final R indices [I>2sigma(I)] | R₁ = Value, wR₂ = Value |
| R indices (all data) | R₁ = Value, wR₂ = Value |
| Largest diff. peak and hole | Value and Value e.Å⁻³ |
This table would provide a comprehensive overview of the crystallographic experiment and the quality of the resulting structural model. The unit cell dimensions (a, b, c, α, β, γ) and the space group would define the fundamental symmetry and packing of the molecules in the crystal lattice.
Furthermore, the analysis would yield precise atomic coordinates and displacement parameters, which can be used to generate a detailed list of bond lengths and angles.
Table 2: Hypothetical Selected Bond Lengths and Angles for this compound.
| Bond | Length (Å) | Angle | Degree (°) |
| I(1)-C(4) | Value | C(3)-C(4)-I(1) | Value |
| C(1)-C(11) | Value | C(5)-C(4)-I(1) | Value |
| C(11)-F(1) | Value | C(1)-C(11)-F(1) | Value |
| C(11)-F(2) | Value | C(1)-C(11)-F(2) | Value |
| C(11)-H(11) | Value | F(1)-C(11)-F(2) | Value |
| C(1)-C(2) | Value | C(2)-C(1)-C(11) | Value |
| C(1)-C(9) | Value | C(9)-C(1)-C(11) | Value |
The data in such a table would be instrumental in confirming the connectivity of the atoms and providing quantitative measures of the molecular geometry. For instance, the C-I and C-F bond lengths would be of particular interest, as would the bond angles around the difluoromethyl group and its orientation relative to the naphthalene ring. This empirical data is invaluable for understanding intermolecular interactions, such as halogen bonding or dipole-dipole interactions, which govern the packing of the molecules in the solid state.
Reactivity and Mechanistic Studies of 1 Difluoromethyl 4 Iodonaphthalene
Reactivity of the Difluoromethyl Group in the Naphthalene (B1677914) Context
The difluoromethyl (CF₂H) group has garnered significant attention in medicinal and materials chemistry due to its unique electronic properties. It is often considered a lipophilic bioisostere for hydroxyl (-OH) or thiol (-SH) groups. Its behavior when attached to an extended aromatic system like naphthalene is of particular interest, as the electronic nature of the naphthyl ring can modulate its reactivity.
The high electronegativity of the two fluorine atoms polarizes the C-H bond in the difluoromethyl group, conferring upon the hydrogen atom a partial positive charge. This polarization allows the CF₂H group to function as a hydrogen bond (HB) donor. While it is a weaker HB donor than traditional groups like hydroxyl or amide N-H groups, its ability to engage in these non-covalent interactions is a key feature of its chemical character.
The strength of the CF₂H group as an HB donor is significantly influenced by the electronic nature of the moiety to which it is attached. When bonded to an extended aromatic system such as naphthalene, the Brønsted acidity of the CF₂–H bond is enhanced compared to when it is attached to a simple alkyl or phenyl group. This increased acidity translates to a stronger hydrogen bond donation capability. The electron-withdrawing nature of the naphthalene ring system delocalizes electron density away from the difluoromethyl group, further polarizing the C-H bond and making the hydrogen more acidic and a more effective HB donor.
The HB acidity can be quantified using various methods, including NMR spectroscopy. A common technique involves measuring the difference in the proton chemical shift (Δδ) of the CF₂H proton in a hydrogen-bond-accepting solvent like DMSO-d₆ versus a non-interacting solvent like CDCl₃. A larger Δδ value indicates a greater ability to act as a hydrogen-bond donor. Studies on analogous aromatic systems suggest that aryl-CF₂H compounds are significantly better HB donors than their corresponding methyl analogues.
Table 1: Comparison of Hydrogen Bond Acidity Values (A) for Various Functional Groups The parameter [A] is derived from the ¹H NMR chemical shift difference and quantifies HB donor strength.
| Compound/Functional Group | Representative Acidity (A) |
| Ar-CH₃ | < 0.01 |
| Ar-CF₂H | > 0.05 |
| Ar-NH₂ (Aniline) | ~ 0.07 |
| Ar-SH (Thiophenol) | ~ 0.12 |
| Ar-OH (Phenol) | > 0.3 |
The difluoromethyl group can participate in radical reactions, typically through the formation of a difluoromethyl radical (•CF₂H). This radical species can be generated from various precursors, such as bromodifluoromethane (B75531) (BrCF₂H), via processes like silyl (B83357) radical-mediated halogen abstraction. Once formed, the •CF₂H radical is a key intermediate in various C-C bond-forming reactions.
Recent advances in metallaphotoredox catalysis have provided mild and efficient pathways for the difluoromethylation of aryl halides. In a typical catalytic cycle, a photocatalyst absorbs light and initiates a single-electron transfer process. This can lead to the generation of a silyl radical from a silane, which then abstracts a bromine atom from BrCF₂H to produce the •CF₂H radical. This radical can then be trapped by a low-valent transition metal complex (e.g., Ni(0)) to form a difluoromethyl-metal species. This species subsequently engages in a cross-coupling reaction with an aryl halide, such as 1-(difluoromethyl)-4-iodonaphthalene, although in this context, the iodo-group would be the reactive site for coupling, not the CF₂H group.
Alternatively, transformations can occur at the CF₂H group itself. For instance, selective C-F bond activation of a trifluoromethylarene (Ar-CF₃) under reductive conditions can generate an aryldifluoromethyl radical (Ar-•CF₂). This radical intermediate can then participate in various coupling reactions to form new C-C bonds. This pathway highlights the ability of the difluoromethyl moiety, once formed, to be derived from a stable precursor via radical intermediates.
Beyond hydrogen bonding and radical reactions, the difluoromethyl group can be involved in or formed through other chemical transformations. A primary method for introducing the CF₂H group is the defluorinative functionalization of a trifluoromethyl group (Ar-CF₃). This transformation involves the selective cleavage of a single C-F bond, which is challenging due to the high bond strength. However, methods using photoredox catalysis or strong reducing agents like magnesium metal have been developed. These reactions proceed through aryldifluoromethyl radical or carbanion intermediates, which can then be trapped by electrophiles or proton sources to yield the Ar-CF₂H product.
Another transformation involves the direct C-H functionalization of the Ar-CF₂H group itself. While the C-H bond is activated towards deprotonation due to the adjacent fluorine atoms, its direct functionalization remains a synthetic challenge. However, under specific conditions, deprotonation can generate an α,α-difluorobenzyl carbanion, which can react with various electrophiles. This approach allows for the elaboration of the difluoromethyl moiety into more complex structures. For example, palladium-catalyzed C-H functionalization followed by β-fluoride elimination has been used to introduce difluorovinyl groups onto heterocyclic systems, demonstrating a pathway where the CF₂H group is transformed.
Reactivity of the Iodo Group in the Naphthalene Context
The iodo group at the 4-position of the naphthalene ring is a highly versatile functional handle for synthetic transformations. The C(sp²)-I bond is relatively weak compared to C-Br and C-Cl bonds, making it highly reactive in a variety of reactions, particularly those catalyzed by transition metals.
The iodine substituent on the naphthalene core makes this compound an excellent substrate for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of C-C, C-N, and C-O bonds. The high reactivity of the C-I bond allows for oxidative addition to low-valent metal centers (e.g., Pd(0) or Ni(0)) to occur under mild conditions, often with high efficiency and selectivity.
The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C-C bonds. The reaction couples an organoboron reagent (typically a boronic acid or boronic ester) with an organic halide or pseudohalide, catalyzed by a palladium complex. This compound is an ideal electrophilic partner for this reaction due to the high reactivity of the aryl iodide.
The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, displacing the iodide. The final step is reductive elimination, which forms the new C-C bond in the product and regenerates the Pd(0) catalyst. The presence of a base is crucial for activating the boronic acid and facilitating the transmetalation step. A wide range of boronic acids can be coupled, allowing for the synthesis of a diverse array of 4-aryl or 4-vinyl naphthalenes bearing the difluoromethyl group.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of an Aryl Iodide This table illustrates typical conditions applicable to the coupling of this compound with a generic arylboronic acid.
| Parameter | Condition |
| Aryl Halide | This compound (1.0 equiv) |
| Boronic Acid | R-B(OH)₂ (1.2 - 2.0 equiv) |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, or other Pd(0)/Pd(II) precatalysts (1-5 mol%) |
| Ligand | PPh₃, SPhos, XPhos, or other phosphine (B1218219) ligands (if not using a pre-formed complex) |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2.0 - 3.0 equiv) |
| Solvent | Toluene, Dioxane, DMF, often with added water |
| Temperature | 80 - 110 °C |
Transformations Involving Replacement of the Iodo Moiety
Beyond cross-coupling reactions, the iodo group can be replaced through various other synthetic transformations.
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. libretexts.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.orgdiva-portal.org
In this compound, the difluoromethyl group at the C1 position is electron-withdrawing. Its para-relationship to the iodo group at C4 provides the necessary electronic activation to make the ring susceptible to nucleophilic attack at the site of the iodine. libretexts.org However, the success of the SNAr reaction also depends on the nature of the leaving group. The typical reactivity order for halogens in SNAr is F > Cl > Br > I. masterorganicchemistry.com Iodine is the best leaving group in Sₙ1 and Sₙ2 reactions due to its weak bond with carbon, but in SNAr, the rate-determining step is often the initial nucleophilic attack, not the departure of the leaving group. The high electronegativity of fluorine helps to stabilize the intermediate complex, making it a better leaving group in this specific context. Therefore, while the ring is electronically activated, the iodo group is a less effective leaving group for the classical SNAr mechanism compared to other halogens. Nonetheless, under forcing conditions or with highly potent nucleophiles, substitution can be achieved. Some studies also suggest that certain SNAr reactions may proceed through a concerted mechanism rather than a stepwise one. nih.gov
Reductive dehalogenation is the process of removing a halogen atom from a molecule and replacing it with a hydrogen atom. This transformation is useful for removing a directing group after it has served its synthetic purpose or for synthesizing the corresponding de-halogenated compound. For this compound, this would yield 1-(difluoromethyl)naphthalene (B1313684).
A variety of methods can achieve the reductive dehalogenation of aryl iodides. Common approaches include:
Catalytic Hydrogenation : Using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas (H₂), often with a base like NaOH or Et₃N to neutralize the HI byproduct.
Metal/Acid Systems : Active metals such as zinc (Zn) or tin (Sn) in the presence of an acid like acetic acid or HCl.
Hydride Reagents : Reagents like tributyltin hydride (Bu₃SnH) via a radical mechanism, although this method introduces toxic tin byproducts.
Other Reagents : Systems like sodium sulfite (B76179) in an aqueous medium have been reported for the reductive dehalogenation of certain activated aryl iodides. rsc.org Electrochemical reduction is another viable method. researchgate.net
Table 3: General Conditions for Reductive Dehalogenation of Aryl Iodides
| Method | Reagents and Conditions |
|---|---|
| Catalytic Hydrogenation | H₂ (1 atm or higher), Pd/C (5-10 mol%), Solvent (MeOH, EtOH, EtOAc), optional Base (e.g., Et₃N) |
| Metal-Mediated Reduction | Zn dust, Acetic Acid (AcOH), Solvent (e.g., EtOH), Heat |
| Electrochemical Reduction | Mediated reduction in a suitable electrolyte/solvent system (e.g., DMF) |
The iodo group can be directly replaced with other fluorinated groups, most notably the trifluoromethyl (CF₃) group. This transformation is of significant interest in medicinal and materials chemistry. The direct trifluoromethylation of aryl iodides is a well-established process.
Several methods exist, often involving copper-mediated reactions:
Copper-Mediated Radical Trifluoromethylation : Reagents like trifluoromethyl iodide (CF₃I) can react with aryl iodides in the presence of copper powder, often at elevated temperatures and pressures. The mechanism is believed to involve the generation of CF₃ radicals. smolecule.com
With Trifluoromethyl Silyl Reagents : The Ruppert-Prakash reagent (TMSCF₃) can be used with a copper catalyst and a fluoride (B91410) source to trifluoromethylate aryl iodides.
Using Pre-formed Copper Complexes : More modern methods utilize well-defined copper complexes that can deliver the CF₃ group under milder, atmospheric pressure conditions, offering improved yields and functional group tolerance. smolecule.com For example, a method for the [¹⁸F]trifluoromethylation of aryl iodides using [¹⁸F]trifluoromethane has been developed for applications in PET imaging. researchgate.net
Table 4: Selected Methods for Trifluoromethylation of Aryl Iodides
| Reagent(s) | Catalyst/Mediator | Typical Conditions | Reference |
|---|---|---|---|
| CF₃I | Cu powder | 60 °C, 5 h (elevated pressure) | smolecule.com |
| TMSCF₃, CsF | CuI | DMF, 60 °C | |
| HCF₃, KOtBu | CuI / 1,10-phenanthroline | NMP, 100 °C | researchgate.net |
| [(Bipyridine)Cu(O₂CCF₂SO₂F)₂] | None (reagent is the source) | NMP, 60 °C | smolecule.com |
General principles of hypervalent iodine chemistry suggest that this compound could, in theory, be converted to its corresponding iodine(III) or iodine(V) derivatives. The synthetic routes to such compounds typically involve the oxidation of the parent iodoarene. For instance, treatment of an iodoarene with reagents like m-chloroperoxybenzoic acid (mCPBA) in the presence of appropriate ligands can yield hypervalent iodine species.
The reactivity of such hypothetical hypervalent iodine compounds derived from this compound would be influenced by the electronic properties of both the difluoromethyl group and the naphthalene core. The strongly electron-withdrawing nature of the difluoromethyl group would likely impact the stability and oxidizing potential of the hypervalent iodine center. However, without experimental data, any discussion on the interplay and remote electronic effects between the difluoromethyl and iodo groups on the reactivity of this specific molecule would be purely speculative.
Similarly, a detailed account of the mechanistic investigations of key reaction pathways involving hypervalent iodine derivatives of this compound cannot be provided due to the absence of specific research in this area. While general mechanisms for reactions involving hypervalent iodine reagents are well-established, their specific application and nuances in the context of the this compound scaffold have not been reported.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are indispensable tools for predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's stability and reactivity.
Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Properties (HOMO/LUMO)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. dergipark.org.trnih.gov It is employed to predict the optimized molecular geometry by finding the lowest energy arrangement of atoms in space. For 1-(difluoromethyl)-4-iodonaphthalene, a DFT calculation would provide precise bond lengths, bond angles, and dihedral angles, revealing how the bulky iodine atom and the difluoromethyl group might distort the planarity of the naphthalene (B1677914) rings.
A primary output of DFT calculations is the characterization of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). samipubco.com
HOMO: This orbital is the highest energy orbital containing electrons. Its energy level (EHOMO) is related to the molecule's ability to donate electrons. A higher EHOMO value suggests a greater tendency to act as an electron donor. In this compound, the HOMO is expected to be a π-orbital located primarily on the electron-rich naphthalene ring system.
LUMO: This is the lowest energy orbital that is empty of electrons. Its energy level (ELUMO) indicates the molecule's ability to accept electrons. A lower ELUMO value suggests a greater propensity to act as an electron acceptor.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com A small energy gap implies that the molecule can be easily excited, indicating higher chemical reactivity. Conversely, a large HOMO-LUMO gap suggests high stability. irjweb.com
The electron-withdrawing nature of the difluoromethyl and iodo substituents is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted naphthalene, likely resulting in a significant HOMO-LUMO gap.
Table 1: Illustrative DFT-Calculated Electronic Properties for a Substituted Naphthalene. Note: These values are representative examples for a generic substituted naphthalene and are not the result of a specific calculation on this compound.
| Parameter | Value (eV) | Description |
| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.75 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 4.50 | Indicates high kinetic stability |
| Chemical Potential (µ) | -4.00 | A measure of the escaping tendency of electrons |
| Global Hardness (η) | 2.25 | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | 3.56 | A measure of the ability to accept electrons |
Molecular Electrostatic Potential (MESP) Analysis for Reactivity Prediction
Molecular Electrostatic Potential (MESP) analysis is a computational technique used to visualize the charge distribution of a molecule and predict its reactive behavior. dergipark.org.tr It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
Negative Potential (Red/Yellow): These regions indicate an excess of electrons and are susceptible to electrophilic attack. For this compound, these areas would likely be concentrated over the π-system of the naphthalene rings.
Positive Potential (Blue): These regions indicate a deficiency of electrons and are prone to nucleophilic attack. A significant feature on the MESP map of this molecule would be a region of positive potential on the outermost surface of the iodine atom, along the C-I bond axis. This phenomenon is known as a "sigma-hole" (σ-hole) and makes the iodine atom an effective halogen bond donor.
Neutral Potential (Green): These areas represent regions of neutral charge.
The MESP map would be a valuable tool for predicting how this compound interacts with other reagents. The negative potential on the rings suggests reactivity with electrophiles, while the positive σ-hole on the iodine atom predicts its involvement in halogen bonding, a key intermolecular interaction.
Mechanistic Modeling of Synthetic Transformations
Computational chemistry provides profound insights into reaction mechanisms, allowing for the study of transient structures and energy changes along a reaction pathway.
Transition State Analysis
For any chemical reaction, reactants must pass through a high-energy transition state (TS) before forming products. Transition state analysis involves computationally locating the precise geometry of this TS and calculating its energy. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. For reactions involving this compound, such as palladium-catalyzed cross-coupling reactions at the C-I bond, DFT calculations could be used to model the geometries of the transition states for key steps like oxidative addition and reductive elimination.
Reaction Coordinate Analysis
A reaction coordinate is a one-dimensional path that connects the reactant, transition state, and product geometries. By calculating the energy at multiple points along this path, a reaction energy profile can be constructed. This profile visualizes the energy changes throughout the reaction, identifying the activation energies and the energies of any intermediates. This analysis provides a detailed, step-by-step understanding of the reaction mechanism, which is crucial for optimizing reaction conditions and predicting outcomes.
Intermolecular Interactions Involving this compound
The structure of this compound allows for several types of non-covalent intermolecular interactions, which are critical in determining its physical properties and its role in supramolecular chemistry.
Halogen Bonding: As identified by MESP analysis, the iodine atom possesses a positive σ-hole, enabling it to act as a halogen bond donor. It can form strong, directional interactions with electron donors (Lewis bases) such as lone pairs on nitrogen or oxygen atoms.
π-π Stacking: The large, flat surface of the naphthalene core allows for π-π stacking interactions with other aromatic systems. These interactions are driven by a combination of electrostatic and dispersion forces. The electron-deficient character of the substituted naphthalene ring could enhance these stacking interactions with electron-rich aromatic partners.
Computational studies on perfluorohalogenated naphthalenes have highlighted the importance of both σ-hole and π-hole interactions in directing crystal structures, suggesting that the interplay of these forces would be a key feature in the solid-state structure of this compound.
Halogen Bonding Interactions
No specific computational studies detailing the halogen bonding interactions of this compound were identified. Halogen bonding is a highly directional, non-covalent interaction where a halogen atom with a region of positive electrostatic potential (a σ-hole) acts as a Lewis acid. In the case of this compound, the iodine atom would be the primary halogen bond donor. The strength and nature of this interaction would be influenced by the electron-withdrawing difluoromethyl group on the naphthalene ring. However, without specific theoretical calculations, quantitative data on interaction energies, σ-hole magnitudes, or geometric parameters of potential halogen-bonded complexes involving this molecule are unavailable.
Hydrogen Bonding Interactions
The search did not uncover any theoretical investigations into the hydrogen bonding capabilities of this compound. The difluoromethyl group (–CHF₂) contains a hydrogen atom that can potentially act as a hydrogen bond donor, a concept sometimes referred to as a "lipophilic hydrogen bond". This interaction would involve the hydrogen atom of the –CHF₂ group and a suitable hydrogen bond acceptor. Computational studies would be necessary to determine the acidity of this proton, the strength of such hydrogen bonds, and the preferred geometries of interaction. Lacking such studies, no data on interaction energies, bond lengths, or vibrational frequency shifts can be reported.
Conformational Analysis and Energetic Landscapes
A detailed conformational analysis and the corresponding energetic landscape for this compound have not been described in the searched literature. Such an analysis would typically involve computational methods to explore the potential energy surface of the molecule, focusing on the rotation around the bond connecting the difluoromethyl group to the naphthalene ring. This would reveal the most stable conformations (rotamers), the energy barriers between them, and how the bulky iodine substituent might influence the rotational profile. Without these specific computational explorations, no data on dihedral angles of stable conformers or the energy barriers to rotation can be provided.
Synthetic Applications and Advanced Material Precursors
1-(Difluoromethyl)-4-iodonaphthalene as a Building Block in Complex Molecule Synthesis
This compound is a strategically functionalized naphthalene (B1677914) derivative that serves as a versatile building block in the synthesis of intricate molecular architectures. The presence of two distinct and orthogonally reactive sites—the iodo group at the 4-position and the difluoromethyl group at the 1-position—allows for sequential and controlled modifications. The carbon-iodine bond is a well-established handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Simultaneously, the difluoromethyl group imparts unique electronic properties and can act as a lipophilic hydrogen bond donor, influencing the molecule's conformational preferences and biological interactions. nih.gov
The naphthalene core is a prevalent motif in numerous natural products and biologically active compounds. researchgate.netlifechemicals.com The functional handles on this compound provide a robust entry point for the construction of more complex polycyclic systems. The iodo group is particularly amenable to a variety of coupling reactions that can be used to append additional rings. For instance, Suzuki, Stille, Sonogashira, and Heck couplings can be employed to introduce aryl, vinyl, or alkynyl groups, which can then undergo subsequent intramolecular cyclization reactions to form new carbocyclic or heterocyclic rings fused to the naphthalene scaffold.
Tandem reaction sequences, such as a photoenolization Diels-Alder (PEDA) reaction followed by aromatization, represent an efficient strategy for constructing polycyclic naphthol and naphthalene frameworks. rsc.org While not directly starting from this compound, these methodologies highlight the synthetic strategies that can be adapted to elaborate the naphthalene core into more complex systems. The synthesis of novel naphthalene-heterocycle hybrids is another area of significant interest, where the goal is to create multi-target-directed drugs. rsc.org The functional groups on this compound make it an ideal starting material for such endeavors, allowing for the fusion or attachment of heterocycles like pyrazoles, pyridines, or pyrans. rsc.org
| Reaction Type | Coupling Partner | Resulting Structure Type | Potential Application |
|---|---|---|---|
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | Biaryl or Heteroaryl-Naphthalene | Polycyclic Aromatic Hydrocarbons |
| Sonogashira Coupling | Terminal Alkyne | Alkynylnaphthalene | Precursor for Annulation Reactions |
| Heck Coupling | Alkene | Alkenylnaphthalene | Fused Carbocycle Synthesis |
| Buchwald-Hartwig Amination | Amine/Amide | Naphthylamine/Naphthylamide | N-Containing Heterocycles |
Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules to explore chemical space efficiently. scispace.com The distinct reactivity of the iodo and difluoromethyl groups on this compound makes it a valuable scaffold for DOS. A synthetic strategy could involve a branching pathway where the initial scaffold is subjected to a variety of reaction conditions to produce a range of different core structures. researchgate.net
For example, the iodo group can be used as the primary reaction site for a first round of diversification through various cross-coupling reactions. The resulting products, now bearing a new functional group, can undergo a second round of diversification by targeting either the newly introduced group or by exploiting the electronic influence of the difluoromethyl moiety on the naphthalene ring. This approach allows for the rapid generation of a library of compounds with significant structural and functional diversity, which is highly desirable in drug discovery and materials science. mdpi.comresearchgate.net The goal of such a lead-oriented synthesis is to create novel molecular scaffolds with potential applications in specific areas, such as epigenetics. nih.gov
Derivatization for Fluoroalkylated and Iodinated Organic Frameworks
The naphthalene core itself is a fundamental unit in chemistry, and methods for its selective functionalization are of great importance. researchgate.net this compound is an ideal precursor for creating derivatives with tailored properties. The iodo group serves as a versatile point of attachment for a wide array of functional groups. Through reactions such as lithium-halogen exchange followed by quenching with an electrophile, a vast range of substituents can be introduced at the 4-position.
Furthermore, the difluoromethyl group, while generally stable, can influence the reactivity of the naphthalene ring. Its electron-withdrawing nature can direct further electrophilic aromatic substitution reactions or be exploited in the design of molecules with specific electronic profiles. The combination of these features allows chemists to systematically modify the naphthalene core, creating a family of related compounds with fine-tuned physical and chemical properties.
The development of organic materials with extended π-conjugated systems is a major focus of modern materials science, with applications in optoelectronics, sensors, and photovoltaics. nih.gov The rigid, planar structure of the naphthalene unit makes it an excellent component for such materials. This compound can be readily incorporated into larger π-systems through palladium-catalyzed cross-coupling reactions.
For instance, repeated Sonogashira couplings can lead to the formation of rigid, linear oligomers or polymers with extended conjugation. Similarly, Suzuki couplings with diboronic acids can produce ladder-type polymers. The difluoromethyl group plays a crucial role in these materials by modulating their electronic properties, such as the HOMO/LUMO energy levels, and by influencing their solid-state packing and morphology through intermolecular interactions. The incorporation of polycyclic aromatic hydrocarbons into ligands for metal complexes is another strategy to create novel luminescent materials. rsc.org The naphthalenyl moiety of this compound can be directly integrated into such ligand structures, with the difluoromethyl group providing a tool for tuning the photophysical properties of the resulting complexes. rsc.org
| Synthetic Strategy | Reactant(s) | Resulting π-Extended System | Potential Application |
|---|---|---|---|
| Iterative Sonogashira Coupling | Diethynylarenes | Conjugated Poly(arylene ethynylene)s | Molecular Wires, Organic LEDs |
| Suzuki Polycondensation | Aryldiboronic esters | Conjugated Poly(arylene)s | Organic Field-Effect Transistors |
| Stille Coupling | Distannylarenes | Conjugated Polymers | Organic Photovoltaics |
| Yamamoto Coupling | Self-coupling | Polynaphthalene | Conductive Polymers |
Applications in the Synthesis of Specialty Reagents and Ligands
Beyond its role as a structural component, this compound can also serve as a key starting material for the synthesis of specialty reagents and ligands. The introduction of fluorine-containing groups into organic molecules can dramatically alter their properties, and there is a continuous need for new and efficient fluorinating and fluoroalkylating reagents. beilstein-journals.org While this compound is not a reagent itself, its difluoromethylnaphthalene core could be incorporated into more complex structures designed to act as transfer agents or catalysts.
In the field of coordination chemistry, the design of ligands is paramount to controlling the reactivity and properties of metal complexes. The 1-(difluoromethyl)naphthalene (B1313684) scaffold can be elaborated into sophisticated ligands for transition metals. For example, the iodo group can be replaced with a phosphine (B1218219), pyridine, or other coordinating group via standard synthetic transformations. The resulting ligand would feature a bulky, electronically distinct naphthalene backbone. The difluoromethyl group would exert a specific electronic effect on the coordinating atom, thereby influencing the properties of the resulting metal complex, such as its catalytic activity or its photophysical behavior. rsc.org The development of such bespoke ligands is critical for advancing catalysis, bioimaging, and materials science. rsc.org
Preparation of Fluorinated Phosphonates and Carboxylic Acid Derivatives
The conversion of aryl halides to phosphonates and carboxylic acids is a well-established synthetic strategy. In the context of this compound, these transformations provide access to fluorinated naphthalene derivatives with potential applications in materials science and as bioisosteres in medicinal chemistry.
Fluorinated Phosphonates:
The synthesis of arylphosphonates from aryl halides can be effectively achieved through palladium-catalyzed cross-coupling reactions. While direct palladium-catalyzed phosphonylation of this compound with dialkyl phosphites or related P(O)H compounds represents a primary route, alternative methods such as the Michaelis-Arbuzov-type reaction with trialkyl phosphites, often mediated by nickel or copper catalysts, can also be employed. These reactions typically proceed under inert conditions and may require the use of specific ligands to facilitate the catalytic cycle.
A plausible synthetic route involves the reaction of this compound with a phosphonating agent like diethyl phosphite (B83602) in the presence of a palladium catalyst and a base. The reaction mechanism is believed to involve the oxidative addition of the aryl iodide to a low-valent palladium species, followed by transmetalation with the phosphite and subsequent reductive elimination to yield the desired phosphonate (B1237965) product.
| Reactant | Reagent | Catalyst/Conditions | Product |
| This compound | Diethyl phosphite | Pd catalyst, Base | Diethyl (4-(difluoromethyl)naphthalen-1-yl)phosphonate |
Carboxylic Acid Derivatives:
The introduction of a carboxylic acid group onto the naphthalene core at the 4-position can be accomplished through several established methods. A common approach involves the formation of an organometallic intermediate from this compound, followed by quenching with carbon dioxide. For instance, the generation of a Grignard reagent through the reaction with magnesium, or an organolithium species via lithium-halogen exchange, provides a nucleophilic naphthalene derivative that readily reacts with CO2 to form the corresponding carboxylate upon acidic workup.
Alternatively, palladium-catalyzed carboxylation reactions using carbon monoxide as the carboxyl source offer another viable pathway. These reactions often require a suitable ligand and a base to proceed efficiently.
| Reactant | Reagent | Conditions | Product |
| This compound | 1. Mg or n-BuLi2. CO23. H3O+ | Ether or THF | 4-(Difluoromethyl)naphthalene-1-carboxylic acid |
| This compound | CO, ROH | Pd catalyst, Base | Alkyl 4-(difluoromethyl)naphthalene-1-carboxylate |
Development of Novel Fluoro-Containing Reagents
The unique electronic properties of the difluoromethyl group and the reactive nature of the carbon-iodine bond make this compound a valuable building block for the synthesis of novel fluoro-containing reagents. Cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, thereby enabling the construction of a wide array of functionalized molecules.
By participating in these reactions, this compound can be used to introduce the 4-(difluoromethyl)naphthalen-1-yl moiety into various organic scaffolds. This allows for the systematic modification of molecular properties, which is particularly relevant in the design of new ligands for catalysis, functional dyes, and probes for biological systems. The products of these coupling reactions can themselves serve as precursors for further synthetic elaborations, expanding the chemical space accessible from this versatile starting material.
Development of Advanced Materials with Tunable Electronic Properties (Focus on Synthetic Pathways)
Fluorinated polycyclic aromatic hydrocarbons (PAHs) are of significant interest for applications in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The introduction of fluorine atoms can modulate the HOMO and LUMO energy levels of these materials, influencing their charge transport characteristics and stability.
This compound serves as a key building block for the synthesis of larger, fluorinated PAH systems. Through iterative cross-coupling reactions, such as Suzuki and Sonogashira couplings, the naphthalene core can be extended to create more complex and conjugated architectures. For example, a Suzuki coupling with an appropriate boronic acid or ester can be used to link multiple 4-(difluoromethyl)naphthalene units or to attach other aromatic systems, leading to the formation of advanced materials with tailored electronic properties. The specific arrangement and number of the difluoromethyl groups within the final structure play a crucial role in determining the material's performance in electronic devices.
| Precursor | Coupling Partner | Reaction Type | Application |
| This compound | Arylboronic acid | Suzuki Coupling | Organic Electronics |
| This compound | Terminal alkyne | Sonogashira Coupling | Conjugated Polymers |
The synthetic pathways utilizing this compound provide a strategic approach to fine-tuning the electronic landscape of organic materials, paving the way for the development of next-generation electronic devices.
Future Research Directions and Perspectives
Development of More Sustainable and Greener Synthetic Routes for Derivatives
The future synthesis of derivatives from 1-(difluoromethyl)-4-iodonaphthalene will increasingly prioritize environmentally benign methodologies. Green chemistry principles, such as atom economy, the use of renewable feedstocks, and the reduction of hazardous waste, will be central to these efforts. Research is anticipated to move away from stoichiometric reagents and harsh reaction conditions towards catalytic and more sustainable approaches.
Key areas of development will likely include:
Catalytic C-H Functionalization: Direct C-H activation of the naphthalene (B1677914) core, avoiding the need for pre-functionalized starting materials, represents a highly atom-economical approach to new derivatives.
Use of Greener Solvents: A shift from traditional volatile organic compounds to more sustainable alternatives like water, bio-derived solvents, or supercritical fluids will be crucial. researchgate.net The development of naphthalene-based porous polymers that can be synthesized in a one-pot polycondensation method points towards more environmentally friendly production pathways for related materials. nih.gov
Energy-Efficient Methodologies: The adoption of photochemical, electrochemical, or microwave-assisted reactions can lead to significantly reduced energy consumption and shorter reaction times compared to conventional heating. researchgate.net Naphthalene monoimide molecules, for instance, have been shown to be effective in dehydrogenation reactions under photochemical conditions, offering a sustainable, room-temperature protocol that can rival transition metal-catalyzed methods. rsc.org
| Green Chemistry Approach | Potential Application to this compound Derivatives | Anticipated Benefits |
| Catalytic C-H Functionalization | Direct introduction of new functional groups onto the naphthalene ring. | High atom economy, reduced waste. |
| Use of Greener Solvents | Performing reactions in water, bio-solvents, or supercritical CO2. | Reduced environmental impact, improved safety. |
| Photochemical Synthesis | Light-mediated reactions for derivatization. | Mild reaction conditions, reduced energy consumption. |
| Flow Chemistry | Continuous manufacturing processes. | Improved safety, scalability, and efficiency. |
Chemo- and Regioselective Functionalization Strategies
A significant challenge and opportunity in the chemistry of this compound lies in the selective functionalization of its two distinct reactive sites: the carbon-iodine bond and the difluoromethyl group. Future research will undoubtedly focus on developing highly chemo- and regioselective methods to manipulate one group in the presence of the other.
Selective Cross-Coupling Reactions: The iodo group is an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. A key research direction will be the development of catalytic systems that can selectively activate the C-I bond without affecting the CF2H group. For dihalogenated heteroarenes, which present a similar challenge of selectivity, the choice of catalyst has been shown to influence the site of reaction. nih.govwhiterose.ac.uk This principle could be applied to selectively functionalize the iodo group in this compound. The dearomative 1,4-difunctionalization of naphthalenes via palladium-catalyzed tandem Heck/Suzuki coupling reactions further highlights the potential for complex and selective transformations on the naphthalene scaffold. nih.gov
Functionalization of the Difluoromethyl Group: While the difluoromethyl group is often considered relatively inert, recent advances have demonstrated its potential for functionalization. Future work could explore the deprotonation of the CF2H group to generate a nucleophilic species that can react with various electrophiles.
The development of substrate-directed chemo- and regioselective synthesis of polyfunctionalized trifluoromethylarenes can provide a blueprint for similar strategies with difluoromethylated compounds. rsc.org The ability to control the functionalization of 1-substituted naphthalenes through directed C-H activation strategies will also be instrumental. nih.gov
| Functional Group | Potential Selective Reactions | Controlling Factors |
| Iodo Group | Suzuki, Sonogashira, Buchwald-Hartwig, Heck, Carbonylation | Catalyst, ligand, base, solvent |
| Difluoromethyl Group | Deprotonation-alkylation, C-H activation | Strong bases, specific catalysts |
Asymmetric Synthesis of Chiral Derivatives
The development of chiral derivatives of this compound is a promising avenue for applications in medicinal chemistry and materials science. The naphthalene backbone provides a rigid scaffold upon which chirality can be introduced, most notably through the synthesis of atropisomers.
Atropisomers are stereoisomers arising from restricted rotation around a single bond. The synthesis of axially chiral biaryls containing a naphthalene unit has been a significant area of research. Future directions will likely involve the use of the iodo group in this compound as a handle for asymmetric cross-coupling reactions to generate novel, enantioenriched atropisomers.
Recent advances in this area include:
Asymmetric Suzuki-Miyaura Coupling: The use of chiral ligands in palladium-catalyzed Suzuki-Miyaura coupling reactions has proven effective in the synthesis of axially chiral biaryls.
Central-to-Axial Chirality Conversion: Strategies that involve the conversion of point chirality to axial chirality offer another powerful tool for the synthesis of atropisomeric naphthalenes. acs.org
Catalytic Asymmetric Dearomatization: The asymmetric dearomatization of naphthalenes can be used to construct complex, chiral polycyclic compounds. rsc.org
The development of methods for the enantioselective synthesis of atropisomers with multiple stereogenic axes on a naphthalene scaffold showcases the potential for creating highly complex and chiral molecules from naphthalene precursors. researchgate.netresearchgate.netnih.govchemistryviews.org
Exploration of Novel Reactivity Patterns for the Difluoromethyl and Iodo Groups
Beyond established transformations, future research will aim to uncover and exploit novel reactivity patterns of both the difluoromethyl and iodo groups in this compound.
Difluoromethyl Group as a Radical Precursor: The difluoromethyl group can potentially serve as a precursor to difluoromethyl radicals under photoredox or other radical-initiating conditions. mdpi.com These radicals could then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The direct C-H difluoromethylation of heterocycles via organic photoredox catalysis demonstrates the utility of this approach. nih.gov
Aryl Iodides in Photoredox Catalysis: The iodo group is known to be an excellent activator in photoredox catalysis, capable of forming aryl radicals upon single-electron reduction. nih.govnih.gov This opens up a vast landscape of potential reactions, including intramolecular hydrogen atom transfer (HAT) reactions and couplings with a wide range of radical acceptors. rsc.orgresearchgate.netrsc.org
Transformations of Trifluoromethyl Alkenes as a Model: Research into the diverse transformations of trifluoromethyl alkenes, which can lead to the formation of gem-difluoroalkenes, can provide inspiration for new reactions involving the difluoromethyl group. rsc.org
| Functional Group | Novel Reactivity | Potential Applications |
| Difluoromethyl Group | Radical formation, C-F bond activation | Late-stage functionalization, synthesis of complex fluorinated molecules. |
| Iodo Group | Photoredox-mediated radical formation | Metal-free cross-couplings, C-H functionalization. |
The future of research on this compound is bright and multifaceted. The strategic development of sustainable synthetic methods, the mastery of chemo- and regioselective functionalization, the foray into asymmetric synthesis, and the exploration of novel reactivity will unlock the full potential of this valuable chemical entity. As our understanding of catalysis and reaction mechanisms deepens, so too will our ability to transform this seemingly simple molecule into a diverse array of complex and valuable derivatives with applications across the chemical sciences.
Q & A
Basic: What synthetic strategies are effective for preparing 1-(difluoromethyl)-4-iodonaphthalene, and how do reaction parameters influence outcomes?
Answer:
Synthesis involves two key steps: iodination of the naphthalene core and difluoromethylation .
- Iodination : Electrophilic substitution using iodine monochloride (ICl) in acidic media (e.g., HSO) at 0–5°C achieves regioselective iodination at the 4-position. Solvent choice (e.g., trifluoroacetic acid) minimizes byproducts .
- Difluoromethylation : Radical fluorination with Selectfluor® or nucleophilic substitution using (difluoromethyl)trimethylsilane (TMSCFH) in polar aprotic solvents (DMF, 80°C) introduces the difluoromethyl group. Catalyst optimization (e.g., Pd for cross-coupling) reduces halogen scrambling .
Basic: How should NMR spectroscopy be optimized to resolve structural ambiguities in this compound?
Answer:
- H/C NMR : Use deuterated chloroform (CDCl) to reduce signal broadening. For iodine-containing compounds, elevated temperatures (40–50°C) mitigate quadrupolar relaxation effects. The difluoromethyl group shows distinct H signals at δ 4.8–5.2 ppm (doublet, ≈ 56 Hz) and C signals at δ 112–115 ppm (triplet, ≈ 240 Hz) .
- F NMR : Peaks appear at δ -125 to -135 ppm (doublet of doublets due to coupling with adjacent protons). Phase cycling and decoupling improve resolution .
Basic: What analytical methods are recommended for quantifying trace impurities (e.g., dehalogenation byproducts)?
Answer:
- Ion Chromatography (IC) : Detects F and I at ppb levels. Calibrate with matrix-matched standards to account for interference .
- F NMR : Quantifies organofluorine impurities (e.g., difluoromethyl degradation products) with relaxation delays ≥5×T for accuracy .
- HPLC-MS : Resolves non-ionic byproducts using C18 columns and acetonitrile/water gradients .
Advanced: How do electronic effects of the difluoromethyl and iodo groups influence regioselectivity in cross-coupling reactions?
Answer:
- Difluoromethyl (-CFH) : Strong -I effect deactivates the naphthalene ring, directing electrophiles to the 2- and 6-positions.
- Iodo (-I) : Despite its +M effect, the -I dominance creates electron-deficient regions, favoring Suzuki-Miyaura couplings at the 1-position.
DFT studies on analogous compounds show that palladium catalysts with bulky ligands (e.g., SPhos) enhance selectivity at sterically hindered sites .
Advanced: What strategies resolve contradictions in crystallographic data for halogenated naphthalenes?
Answer:
- Single-Crystal XRD : Collect data at 100 K to improve resolution for heavy atoms (iodine). Pair with C CP/MAS NMR to confirm packing effects .
- Rietveld Refinement : Apply to powder XRD data when single crystals are unavailable. For example, a study on octafluoronaphthalene derivatives resolved polymorphism by correlating NMR shifts with X-ray torsion angles .
Advanced: How do steric and electronic properties impact metabolic stability in biomedical applications?
Answer:
- Difluoromethyl : Enhances metabolic stability by resisting oxidative cleavage (C-F bond inertness) and reducing basicity of adjacent groups .
- Iodo : Enables radiolabeling (e.g., I) for pharmacokinetic tracking. However, the C-I bond’s lability requires stabilization via electron-withdrawing groups like -CFH .
| Property | Impact on Metabolic Stability | Evidence |
|---|---|---|
| C-F Bond Strength | Reduces cytochrome P450 oxidation | |
| C-I Bond Lability | Hydrolysis mitigated by -CFH |
Advanced: What computational methods predict substituent effects on reaction pathways?
Answer:
- DFT Calculations : Model transition states for electrophilic substitution or cross-coupling. Basis sets (e.g., B3LYP/6-311+G(d,p)) accurately predict regioselectivity in iodinated aromatics .
- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics. Studies on methylnaphthalenes show solvent polarity alters activation barriers by 5–10 kcal/mol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
